molecular formula C25H41NO6 B190772 Chasmanine CAS No. 5066-78-4

Chasmanine

Cat. No. B190772
CAS RN: 5066-78-4
M. Wt: 451.6 g/mol
InChI Key: DBODJJZRZFZBBD-UHFFFAOYSA-N
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Description

Chasmanine is an alkaloid isolated from the roots of Aconitum crassicaule . It contains four methoxyl and two hydroxyl groups as well as an imino-ethyl .


Synthesis Analysis

The total synthesis of Chasmanine has been reported in several studies . The synthesis process is stereo- and regiospecific, and it involves a series of chemical reactions, including the addition of benzyl vinyl ether to an o-quinone intermediate .


Molecular Structure Analysis

The molecular structure of Chasmanine is C25H41NO6 . The structure was confirmed by spectral analysis utilizing UV, IR, MS, and NMR .


Chemical Reactions Analysis

Chasmanine undergoes the usual pyrolytic reaction and the unsaturated product, pyrochasmanine, gives rise to an acid-catalyzed allylic rearrangement product, isopyrochasmanine .


Physical And Chemical Properties Analysis

Chasmanine has a molecular weight of 451.60 and a formula of C25H41NO6 . Its physical and chemical properties include a density of 1.3±0.1 g/cm3, boiling point of 552.9±50.0 °C at 760 mmHg, and vapour pressure of 0.0±3.4 mmHg at 25°C .

Scientific Research Applications

  • Structural Analysis and Chemical Properties :

    • Chasmanine, with the formula C25H41O6N, contains four methoxyl and two hydroxyl groups along with an imino-ethyl group. It undergoes pyrolytic reactions forming pyrochasmanine and other compounds through acid-catalyzed allylic rearrangement. These reactions help establish the structural and chemical characteristics of chasmanine (Achmatowicz et al., 1965).
    • X-ray crystallography corrected earlier assumptions about chasmanine's structure, particularly concerning the placement of methoxy-groups. This clarification plays a crucial role in understanding chasmanine's chemical behavior (Pelletier et al., 1976).
  • Synthetic Pathways :

    • The development of synthetic routes for chasmanine has been a significant focus. A method involving benzyl vinyl ether and an o-quinone intermediate offers a more efficient synthesis approach, reducing the steps required compared to previous methods (Wiesner et al., 1978).
    • Another synthesis route highlighted involves a photochemical method for constructing the C,D ring system of chasmanine. This process avoids certain equilibration steps and may be applicable to the full chasmanine system (Wiesner et al., 1977).
  • Biomimetic Conversions :

    • Chasmanine has been used in biomimetic conversions from aconitine-type C19-diterpenoid alkaloids to corresponding alkaloids of lactone-type. This conversion showcases chasmanine's potential as a precursor in the synthesis of various alkaloid derivatives (Zhu et al., 2012).
  • Insecticidal Properties :

    • Chasmanine has demonstrated significant feeding deterrence against the red flour beetle, Tribolium castaneum. This finding suggests potential applications of chasmanine in pest control and agricultural protection (Liu et al., 2011).

Safety And Hazards

Safety measures for handling Chasmanine include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H41NO6/c1-6-26-11-23(12-29-2)8-7-16(31-4)25-14-9-13-15(30-3)10-24(28,17(14)19(13)27)18(22(25)26)20(32-5)21(23)25/h13-22,27-28H,6-12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBODJJZRZFZBBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6O)OC)O)OC)OC)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H41NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80964898
Record name 20-Ethyl-1,6,16-trimethoxy-4-(methoxymethyl)aconitane-8,14-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80964898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Toroko base II

CAS RN

5066-78-4
Record name Chasmanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005066784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 20-Ethyl-1,6,16-trimethoxy-4-(methoxymethyl)aconitane-8,14-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80964898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
462
Citations
O Achmatowicz Jr, Y Tsuda, L Marion… - Canadian Journal of …, 1965 - cdnsciencepub.com
… chasmanine… chasmanine are replaced by hydrogen, there is obtained the common empirical formula C21H33N. AS a working hypothesis, therefore, we have assumed that chasmanine …
Number of citations: 28 cdnsciencepub.com
SW Pelletier, Z Djarmati, S Lajsic… - Journal of the American …, 1976 - ACS Publications
… Chasmanine has been correlated13 with neoline by treatment of … of chasmanine with neoline, chasmanine must have a … A l3C NMR study of chasmanine, deoxyaconitine, delphinine, …
Number of citations: 64 pubs.acs.org
M Parvez, W Gul, S Anwar - Acta Crystallographica Section C …, 1998 - scripts.iucr.org
… 1) was not determined by this X-ray analysis, but was chosen to be the same as that known for chasmanine 14-a-benzoate hydro- chloride (De Camp & Pelletier, 1977). The molecular …
Number of citations: 9 scripts.iucr.org
WH De Camp, SW Pelletier - Acta Crystallographica Section B …, 1977 - scripts.iucr.org
… structure of chasmanine. We report here the determination of the crystal structure and absolute configuration of chasmanine 14a-… The correlation of chasmanine with neoline is thus con- …
Number of citations: 16 scripts.iucr.org
K Wiesner, TYR Tsai… - Canadian Journal of …, 1978 - cdnsciencepub.com
A simple synthesis of the title compounds, which is more than 10 steps shorter and an order of magnitude more efficient than our recent photochemical synthesis of chasmanine, is …
Number of citations: 70 cdnsciencepub.com
O Achmatowicz Jr, L Marion - Canadian Journal of Chemistry, 1965 - cdnsciencepub.com
… Whereas chasmanine contains t ~ o llydrox).l and four metl~oxyl groups, Roinochasinanine … From the structure of chasmanine I, it is obvious that the additional lnethyl group in hon~…
Number of citations: 10 cdnsciencepub.com
L Marion, JP Boca, J Kallos - Tetrahedron, 1966 - Elsevier
… chasmanine, with the exception that the I-hydroxyl of neoline has an orientation opposite to that of the corresponding I-methoxyl of chasmanine… correlation of chasmanine with browniine, …
Number of citations: 0 www.sciencedirect.com
SW Pelletier, Z Djarmati, S Lajsic - Journal of the American …, 1974 - ACS Publications
… Chasmanine has been correlated3 with neoline by treatment of each alkaloid with sodium … Consequently on the basis of the correlation of chasmanine with neoline, chasmanine must …
Number of citations: 23 pubs.acs.org
KS Atwal, R Marini-Bettolo, IH Sanchez… - Canadian Journal of …, 1978 - cdnsciencepub.com
… The construction of the C/D ring system of the alkaloids chasmanine and napelline by modi… to a chasmanine model derivative. The new syntheses of chasmanine and napelline …
Number of citations: 25 cdnsciencepub.com
SF Lee, GM Sathe, WW Sy, PT Ho… - Canadian Journal of …, 1976 - cdnsciencepub.com
… The conversion of this material to the delphinine type alkaloid chasmanine IV by the method worked out recently by the same group (1) is envisaged. … We have recently completed and …
Number of citations: 20 cdnsciencepub.com

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